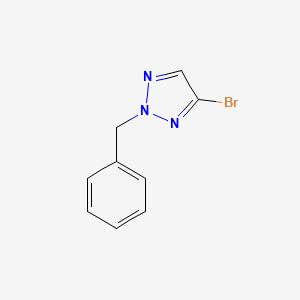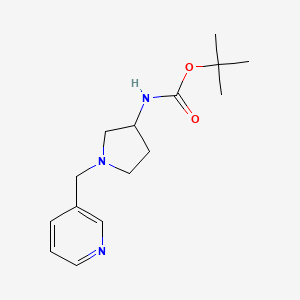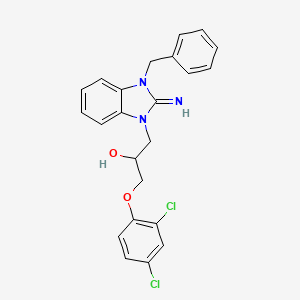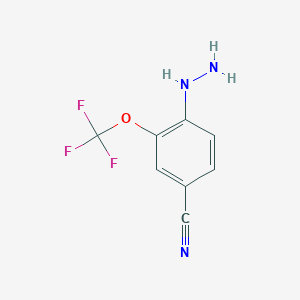
2-Benzyl-4-bromo-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-bromo-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a benzyl group at the 2-position and a bromine atom at the 4-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-bromo-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThis reaction is carried out under mild conditions and provides high yields of the desired triazole product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Benzyl-4-bromo-2H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and functional groups.
Common Reagents and Conditions
Substitution: Reagents like butyllithium in diethyl ether or tetrahydrofuran at low temperatures can be used for bromine-lithium exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
2-Benzyl-4-bromo-2H-1,2,3-triazole has several applications in scientific research:
作用機序
The mechanism of action of 2-Benzyl-4-bromo-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity . The benzyl and bromine substituents can enhance the binding affinity and selectivity of the compound for its targets .
類似化合物との比較
Similar Compounds
1-Benzyl-1H-1,2,3-triazole: Lacks the bromine substituent, which can affect its reactivity and biological activity.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Benzyl-4-bromo-2H-1,2,3-triazole is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .
特性
分子式 |
C9H8BrN3 |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
2-benzyl-4-bromotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-9-6-11-13(12-9)7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChIキー |
LSFUZMLRQMWUEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2N=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)








